ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

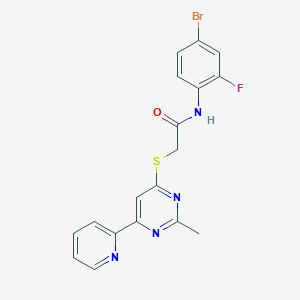

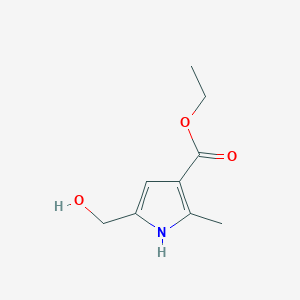

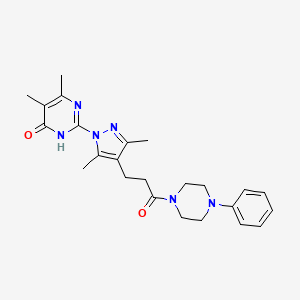

“Ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “5-(hydroxymethyl)” and “2-methyl” denote substituents on the pyrrole ring at the 5th and 2nd positions respectively. The “ethyl … carboxylate” part indicates an ester functional group attached to the 3rd position of the pyrrole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by the addition of the substituents. Pyrrole rings can be synthesized through several methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-diketone with ammonia or a primary amine . The specific substituents could then be added through various reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is aromatic and thus contributes to the compound’s stability. The hydroxymethyl and methyl groups would be expected to add some steric bulk to the molecule, potentially influencing its reactivity .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring and the substituents. Pyrrole rings are aromatic and thus relatively stable, but they can undergo electrophilic aromatic substitution reactions . The hydroxymethyl and methyl groups could also potentially participate in reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxymethyl group and the nonpolar methyl group could give the compound both polar and nonpolar characteristics .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

- Bioisosteric Synthesis for Antihypertensive Activity : A study explored the synthesis of a pyrrolo analogue of labetalol, indicating the potential of pyrrole derivatives in developing blood pressure-lowering medications without affecting the heart rate, showcasing the versatility of pyrrole compounds in medicinal chemistry (Asselin et al., 1986).

- Oxidation Studies : Research on the oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles highlighted the chemical transformations possible with pyrrole derivatives, which are pivotal for further chemical syntheses (Cirrincione et al., 1987).

- Phosphine-Catalyzed Annulation : A phosphine-catalyzed [4 + 2] annulation method was developed, utilizing ethyl 2-methyl-2,3-butadienoate to form tetrahydropyridines, demonstrating the compound's role in facilitating complex organic reactions (Zhu et al., 2003).

Pharmaceutical and Biological Applications

- DNA Binding Agents : Ethyl 5-hydroxymethyl-1H-pyrrole-2-carboxylate and its derivatives were tested for their ability to bind to DNA and exhibit cytotoxic activity against cancer cell lines, underscoring their potential in cancer research (Martyn & Abell, 2004).

- Antibacterial Activity : The synthesis of pyrrolo[2,3-b]pyridine derivatives from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate revealed antibacterial properties, indicating the compound's relevance in developing new antibiotics (Toja et al., 1986).

Materials Science

- Fluorescence Properties : A cascade reaction of ethyl pyrazole-5-carboxylate demonstrated the synthesis of pyrazolo[1,5-a]pyridines with strong fluorescence, suggesting applications in materials science for the development of novel fluorescent materials (Yan et al., 2018).

Wirkmechanismus

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to interact with multiple receptors, which could potentially lead to various biological effects .

Biochemical Pathways

Related compounds, such as indole derivatives, have been shown to possess various biological activities, affecting a wide range of biochemical pathways .

Result of Action

Related compounds, such as indole derivatives, have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that the action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-13-9(12)8-4-7(5-11)10-6(8)2/h4,10-11H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKPZBXFQUGECX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Chloro-4-methylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2720385.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2720389.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2720395.png)

![2-[2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-N,N-dimethylacetamide](/img/structure/B2720397.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]aniline](/img/structure/B2720399.png)

![7-(3-methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2720401.png)

![N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2720403.png)

![(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2720406.png)